molecular formula C21H26O3 B14648680 4-Octylphenyl 4-hydroxybenzoate CAS No. 50687-72-4

4-Octylphenyl 4-hydroxybenzoate

Cat. No.: B14648680
CAS No.: 50687-72-4
M. Wt: 326.4 g/mol
InChI Key: RXNMFIKTHOCCPG-UHFFFAOYSA-N
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Description

4-Octylphenyl 4-hydroxybenzoate is a high-purity organic compound offered for research and development purposes. This ester is of significant interest in the field of advanced materials, particularly in the study and formulation of liquid crystalline systems. Compounds featuring a 4-octylphenyl group are known to influence the physical properties of materials, such as phase transition temperatures and optical characteristics . Similarly, the 4-hydroxybenzoate moiety is a common building block in the synthesis of various esters with applications in material science and as synthetic intermediates . Researchers may utilize this chemical as a key intermediate in organic synthesis or as a standard in analytical studies. Its structure suggests potential utility in the development of novel photoreactive probes, analogous to other benzoylphenyl-derived molecules used to study biomolecular interactions . This product is strictly for laboratory research. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

50687-72-4

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

(4-octylphenyl) 4-hydroxybenzoate

InChI

InChI=1S/C21H26O3/c1-2-3-4-5-6-7-8-17-9-15-20(16-10-17)24-21(23)18-11-13-19(22)14-12-18/h9-16,22H,2-8H2,1H3

InChI Key

RXNMFIKTHOCCPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Octylphenyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-octylphenol. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, green chemistry approaches, such as the use of renewable feedstocks and environmentally friendly solvents, are being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Octylphenyl 4-hydroxybenzoate can undergo various chemical reactions, including:

    Esterification: The formation of the ester bond between 4-hydroxybenzoic acid and 4-octylphenol.

    Hydrolysis: The breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of 4-hydroxybenzoic acid and 4-octylphenol.

    Oxidation: The oxidation of the phenolic group to form quinones or other oxidized products.

    Substitution: Electrophilic substitution reactions on the aromatic ring, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Esterification: Acid catalysts (e.g., sulfuric acid, hydrochloric acid), reflux conditions.

    Hydrolysis: Acidic or basic conditions, water as the solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, or halogens.

Major Products Formed

    Esterification: this compound.

    Hydrolysis: 4-hydroxybenzoic acid and 4-octylphenol.

    Oxidation: Quinones or other oxidized derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

4-Octylphenyl 4-hydroxybenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying esterification and hydrolysis reactions. It is also used in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of polymers, coatings, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Octylphenyl 4-hydroxybenzoate involves its interaction with various molecular targets and pathways. The ester bond in the compound can be hydrolyzed to release 4-hydroxybenzoic acid and 4-octylphenol, which may exert their effects through different mechanisms. For example, 4-hydroxybenzoic acid is known to participate in the ubiquinone biosynthesis pathway, while 4-octylphenol may interact with cellular membranes and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes the structural and functional differences between 4-octylphenyl 4-hydroxybenzoate and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Applications
This compound Not specified C₂₁H₂₆O₃ 326.43 g/mol 4-Octylphenyl group at ester position High lipophilicity; potential preservative
2-Ethylhexyl 4-hydroxybenzoate 5153-25-3 C₁₅H₂₂O₃ 250.33 g/mol Branched 2-ethylhexyl group >98% purity; preservative in cosmetics
4-n-Octyloxyphenyl 4-pentylbenzoate 50649-64-4 C₂₆H₃₆O₃ 396.57 g/mol 4-n-octyloxyphenyl and 4-pentyl groups Liquid crystal precursor; >99% purity
4-Hydroxybenzoic acid 99-96-7 C₇H₆O₃ 138.12 g/mol Free hydroxyl group Microbial metabolite; preservative precursor

Structural and Functional Insights:

  • 4-n-Octyloxyphenyl 4-pentylbenzoate features dual alkyl chains (octyloxy and pentyl), optimizing its use in liquid crystal formulations rather than antimicrobial applications .
  • Electronic Properties: Semi-empirical molecular orbital calculations indicate that the HOMO energy (Highest Occupied Molecular Orbital) of 4-hydroxybenzoate derivatives influences their enzymatic hydroxylation efficiency. Monoanionic forms (e.g., phenolic 4-hydroxybenzoate) exhibit lower HOMO energies than dianionic forms, reducing reactivity in microbial degradation pathways .

Research Findings

Biodegradability and Microbial Metabolism

  • 4-Hydroxybenzoate esters are metabolized in soil bacteria via the 3-oxoadipate pathway , initiated by flavin-dependent 4-hydroxybenzoate 3-hydroxylase . However, bulky substituents (e.g., octylphenyl) may hinder enzymatic access, delaying degradation compared to smaller esters like 2-ethylhexyl 4-hydroxybenzoate .

Antimicrobial Efficacy

  • Longer alkyl chains (e.g., octylphenyl) enhance lipid solubility, improving antimicrobial activity by disrupting microbial cell membranes. However, this also increases persistence in environmental matrices, raising regulatory concerns .

Q & A

Q. What safety protocols should be followed when handling 4-Octylphenyl 4-hydroxybenzoate in laboratory settings?

  • Methodological Answer : Researchers must adhere to OSHA and EU safety standards, including:
  • Use of P95 (US) or P1 (EU EN 143) respirators for particulate protection and OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher exposure risks .
  • Wear impervious gloves, tightly sealed goggles, and protective clothing to minimize skin/eye contact. Conduct regular glove integrity checks .
  • Implement environmental controls to prevent drainage contamination and ensure proper ventilation .

Q. How can researchers determine the optimal synthesis conditions for this compound?

  • Methodological Answer : Employ factorial design to systematically vary parameters (e.g., temperature, catalyst concentration, reaction time). For example:
  • Use a pre-experimental design to identify critical variables .
  • Validate results with HPLC or LC-MS (referencing methods from similar benzoate derivatives) .
  • Cross-reference stability data from structurally analogous compounds (e.g., 4-Hydroxyphenyl 4-hydroxybenzoate) to infer degradation thresholds .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :
  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection, as validated for 4-hydroxybenzaldehyde derivatives .
  • Spectroscopy : FT-IR for functional group analysis and NMR for structural confirmation .
  • Mass Spectrometry : ESI-MS to confirm molecular weight and purity .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Conduct accelerated stability studies at elevated temperatures/humidity levels (e.g., 40°C/75% RH) for 1–3 months.
  • Monitor decomposition via thermal gravimetric analysis (TGA) and compare with structurally similar esters (e.g., benzyl 4-hydroxybenzoate) lacking reported decomposition data .

Advanced Research Questions

Q. How can contradictions in toxicological data for this compound be resolved?

  • Methodological Answer :
  • Perform in vitro/in vivo comparative studies : Use Ames tests for mutagenicity and rodent models for carcinogenicity, aligning with IARC/OSHA classifications .
  • Apply read-across strategies to extrapolate data from analogs (e.g., 4-Hydroxyphenyl 4-hydroxybenzoate) with shared functional groups (ester linkages) and metabolic pathways .
  • Validate findings using computational toxicology tools (e.g., QSAR models) .

Q. What experimental designs are effective for resolving conflicting data on the compound’s physicochemical properties?

  • Methodological Answer :
  • Implement response surface methodology (RSM) to optimize measurement conditions (e.g., solubility, log Pow).
  • Use quasi-experimental designs with control groups (e.g., comparing synthesized batches) to isolate variables affecting reproducibility .
  • Reference standardized protocols from NIST or PubChem for data validation .

Q. How can computational modeling enhance the study of this compound’s structure-activity relationships?

  • Methodological Answer :
  • Apply density functional theory (DFT) to predict electronic properties and reaction pathways.
  • Use molecular dynamics simulations to study interactions with biological targets (e.g., enzymes or receptors) .
  • Validate models against experimental data from derivatives like 4-(2-Fluorophenyl)-4-oxobutanoic acid .

Q. What strategies mitigate risks when extrapolating data from structurally similar compounds?

  • Methodological Answer :
  • Follow OECD guidelines for read-across : Ensure analogs share ≥80% structural similarity, identical metabolic pathways, and comparable toxicity profiles .
  • Conduct sensitivity analyses to quantify uncertainty in extrapolated data.
  • Cross-check with databases like NIST or PubChem to verify consistency .

Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?

  • Methodological Answer :
  • Use electronic lab notebooks (ELNs) with version control and audit trails .
  • Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation.
  • Perform inter-laboratory comparisons using standardized reference materials (e.g., NIST-certified compounds) .

Q. What advanced methodologies are recommended for studying the compound’s environmental fate?

  • Methodological Answer :
  • Apply life cycle assessment (LCA) frameworks to track degradation products and bioaccumulation potential.
  • Use membrane separation technologies to simulate environmental partitioning (e.g., water-soil systems) .
  • Reference EPA DSSTox models for ecotoxicity predictions .

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